molecular formula C₂₃H₄₂F₃N₅O₈ B1574789 SLLK, Control Peptide for TSP1 Inhibitor(TFA)

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

カタログ番号 B1574789
分子量: 573.60
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SLLK, Control Peptide for TSP1 Inhibitor (TFA) is a control peptide for LSKL, which is a Thrombospondin (TSP-1) inhibitor.

科学的研究の応用

Immunomodulation in Systemic Lupus Erythematosus (SLE)

SLLK, as a control peptide for TSP1 inhibitor, is relevant in the context of studies on SLE, an autoimmune disorder. The tolerogenic peptide hCDR1 (Edratide), for example, was shown to ameliorate murine lupus by modulating pro-inflammatory cytokines, apoptosis, and B- and T-cell functions. It also down-regulated pathogenic cytokines and pro-apoptotic molecules while up-regulating immunosuppressive cytokines and regulatory T-cells in lupus patients. This suggests a potential role for control peptides like SLLK in immunomodulation and as a novel treatment for lupus patients (Sthoeger et al., 2009).

Cancer Therapy

In cancer therapy, SLLK and related peptides are of interest. For instance, the synthetic long peptide (SLP) vaccine ISA101, designed to target HPV16 antigens, was shown to be effective in inducing durable complete regressions in certain pre-malignant anogenital lesions. This vaccine's efficacy in cancer treatment points to the potential of peptides like SLLK in enhancing tumor-specific immune responses (Melief et al., 2019).

Cardiovascular Health

The SLLK peptide, as an inhibitor of the TSP1 pathway, may also have implications in cardiovascular health. A study exploring the effects of SLV306, a neutral endopeptidase (NEP) inhibitor with additional endothelin-converting enzyme (ECE)-inhibitory activity, on pulmonary pressures in congestive heart failure, revealed that such inhibitors could be beneficial by reducing right and left cardiac filling pressures. This indicates that control peptides like SLLK, influencing similar pathways, could be valuable in cardiovascular research and therapy (Dickstein et al., 2004).

Neurological Disorders

In neurological research, peptides similar to SLLK could be significant. For example, studies on sLRP (soluble circulating low-density lipoprotein receptor-related protein-1), which binds Alzheimer's disease amyloid-β peptide (Aβ), suggest that compromised binding of Aβ to sLRP, as seen in Alzheimer's, could be countered by peptides influencing this pathway. This implies that control peptides like SLLK could be explored for their potential role in neurological conditions (Sagare et al., 2011).

特性

分子式

C₂₃H₄₂F₃N₅O₈

分子量

573.60

IUPAC名

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

配列

One Letter Code: SLLK-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。